

Physical and chemical properties of (Chloromethyl)(triphenyl)silane

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Compound of Interest		
Compound Name:	(Chloromethyl)(triphenyl)silane	
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An In-depth Technical Guide to (Chloromethyl) (triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane, with the chemical formula C19H17ClSi, is a versatile organosilicon compound that serves as a crucial synthetic intermediate in organic and materials chemistry.[1] Its molecular structure is distinguished by a silicon atom bonded to three phenyl groups and a reactive chloromethyl group. This unique combination imparts significant steric bulk from the triphenylsilyl moiety while providing a reactive site for nucleophilic substitution at the chloromethyl carbon.[1] This dual functionality makes (chloromethyl) (triphenyl)silane a valuable building block for the synthesis of complex organosilicon scaffolds, functionalized polymers, and for the introduction of the sterically demanding triphenylsilylmethyl group into a variety of molecular architectures.[1]

Physical and Chemical Properties

The physical and chemical properties of **(Chloromethyl)(triphenyl)silane** are summarized below. It is important to note that while some properties have been experimentally determined, others are based on predicted data.



Physical Properties

Property	Value	Reference(s)
CAS Number	17067-65-1	[1]
Molecular Formula	C19H17ClSi	[2]
Molecular Weight	308.88 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	112-115 °C	[2][3]
Boiling Point	380.0 °C at 760 mmHg (Predicted)	[2][3]
Density	1.12 g/cm³ (Predicted)	[2][3]
Solubility	Reacts with water and alcohols. Soluble in chloroform, benzene, and THF.	[4]

Chemical Properties



Property	Description	Reference(s)
Reactivity	The primary site of reactivity is the chloromethyl (-CH ₂ Cl) group, which readily undergoes bimolecular nucleophilic substitution (S _n 2) reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group.	[1]
Key Reactions	Nucleophilic substitution, formation of Grignard reagents, Finkelstein reaction (iodide exchange), azide formation, and phosphonium salt formation.	[1]
Stability	Stable under anhydrous conditions. Sensitive to moisture, as chlorosilanes can react with water.	[5]
Primary Function	Serves as a synthetic precursor to introduce the bulky and lipophilic triphenylsilylmethyl group into molecules. Acts as a building block for more complex organosilanes and siliconcontaining polymers like polycarbosilanes.	[1]

Spectroscopic Data

No experimentally verified spectra for **(Chloromethyl)(triphenyl)silane** (CAS 17067-65-1) were available in the public databases searched. The following are predicted characteristic



signals based on the structure and data from analogous compounds like (chloromethyl)dimethylphenylsilane and triphenylsilyl chloride.

- ¹H NMR: Expected signals would include a singlet for the methylene protons (-CH2Cl) and multiplets in the aromatic region (approx. 7.2-7.8 ppm) for the phenyl protons.
- ¹³C NMR: Expected signals would include a peak for the methylene carbon (-CH²Cl) and several peaks in the aromatic region for the distinct carbons of the phenyl groups.
- IR Spectroscopy: Characteristic bands would be expected for C-H stretching of the aromatic rings, C-C stretching within the rings, Si-Phenyl vibrations, and C-Cl stretching.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloro, methyl, and phenyl groups.

Key Chemical Reactions and Applications

The synthetic utility of **(chloromethyl)(triphenyl)silane** stems from the reactivity of its chloromethyl group.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for S_n2 reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the covalent attachment of the triphenylsilylmethyl group to diverse molecular scaffolds.[1]

Examples of Nucleophilic Substitution:

- With Alcohols/Phenols: Forms aryl or alkyl (triphenylsilyl)methyl ethers.
- With Thiols/Thiophenols: Yields thioethers.
- With Amines: Produces tertiary amines.
- With Azide Ions: Forms (azidomethyl)triphenylsilane, a precursor for "click chemistry" or conversion to an amine.[1]

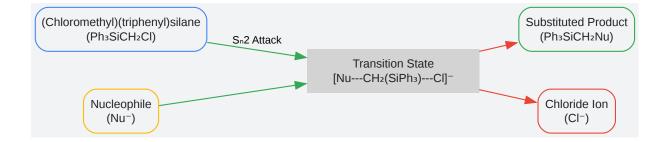




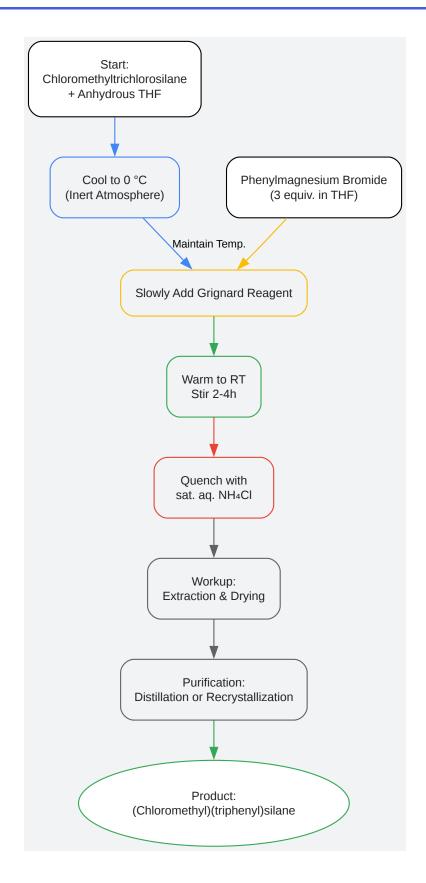


• With Triphenylphosphine: Generates a phosphonium salt, which can be used in Wittig-type reactions.[1]

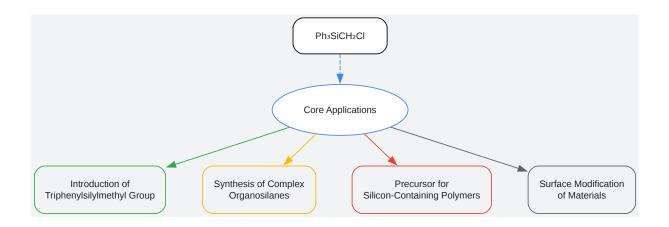












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